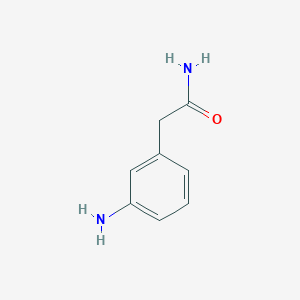

2-(3-Aminophenyl)acetamide

説明

Structure

3D Structure

特性

IUPAC Name |

2-(3-aminophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWKDTFSPUMSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276064 | |

| Record name | 2-(3-aminophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129743-47-1 | |

| Record name | 2-(3-aminophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(3-Aminophenyl)acetamide" physical and chemical properties

An In-Depth Technical Guide to 2-(3-Aminophenyl)acetamide

Topic: this compound Physical and Chemical Properties Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS Number: 129743-47-1). It is important to distinguish this compound from its more common isomer, N-(3-aminophenyl)acetamide (CAS: 102-28-3), also known as 3-aminoacetanilide, as data for the latter is more prevalent and can be a source of confusion. This document focuses exclusively on the properties and synthesis of this compound.

Due to the limited availability of experimentally derived data in peer-reviewed literature for this specific compound, this guide combines data from chemical suppliers with proposed experimental protocols based on established, analogous chemical transformations.

Data Presentation

The quantitative data available for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General and Structural Information

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| Synonym(s) | Benzeneacetamide, 3-amino- | |

| CAS Number | 129743-47-1 | |

| Molecular Formula | C₈H₁₀N₂O | |

| Molecular Weight | 150.18 g/mol |

| SMILES | NC1=CC=CC(CC(N)=O)=C1 | |

Table 2: Physicochemical and Computational Data

| Property | Value | Source |

|---|---|---|

| Purity | ≥98% | |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Topological Polar Surface Area (TPSA) | 69.11 Ų | |

| LogP (octanol-water partition coeff.) | 0.2966 | |

| Hydrogen Bond Acceptors | 2 | |

| Hydrogen Bond Donors | 2 | |

| Rotatable Bonds | 2 |

| Storage Conditions | 4°C, protect from light | |

Experimental Protocols

While a specific, published experimental protocol for the synthesis of this compound was not identified, a plausible and robust synthetic route can be proposed based on standard organic chemistry transformations. The most common approach for synthesizing aminophenyl compounds is the reduction of the corresponding nitrophenyl precursor.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from 3-nitrophenylacetic acid:

-

Amidation: Conversion of 3-nitrophenylacetic acid to 2-(3-nitrophenyl)acetamide.

-

Reduction: Reduction of the nitro group of 2-(3-nitrophenyl)acetamide to the amine, yielding the final product.

Methodology for Step 1: Synthesis of 2-(3-Nitrophenyl)acetamide (Intermediate)

This protocol is based on standard amidation procedures for carboxylic acids.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrophenylacetic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Activation: Cool the solution to 0 °C in an ice bath. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents). Stir for 20-30 minutes.

-

Amidation: Add a source of ammonia, such as a solution of ammonia in dioxane or ammonium chloride (1.2 equivalents) in the presence of a base, to the activated carboxylic acid solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-(3-nitrophenyl)acetamide can be purified by recrystallization or silica gel column chromatography.

Methodology for Step 2: Synthesis of this compound (Final Product)

This protocol is based on the widely used method of catalytic hydrogenation for the reduction of nitroarenes.

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a round-bottom flask), dissolve the intermediate 2-(3-nitrophenyl)acetamide (1 equivalent) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or using a hydrogen balloon) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction's progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-16 hours.

-

Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product. The final compound, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Mandatory Visualization

The following diagram illustrates the proposed logical workflow for the synthesis of this compound.

A Comprehensive Technical Guide to 2-(3-Aminophenyl)acetamide (CAS: 129743-47-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-(3-Aminophenyl)acetamide, a chemical compound with potential applications in pharmaceutical and chemical research. Due to the limited publicly available data for this specific molecule, this document leverages information on its isomers and structurally related compounds to offer insights into its synthesis, physicochemical properties, and potential biological activities. This guide aims to serve as a valuable resource for researchers and professionals in drug discovery and development by providing a structured compilation of existing knowledge and inferred scientific data.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a phenyl ring substituted with both an amino group and an acetamide group at the meta position relative to the methylene bridge.

Table 1: Physicochemical Properties of this compound and its Isomers

| Property | This compound (CAS: 129743-47-1) | 3-Aminoacetanilide (CAS: 102-28-3) | 4-Aminoacetanilide (CAS: 122-80-5) |

| Molecular Formula | C₈H₁₀N₂O[1] | C₈H₁₀N₂O[2][3] | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol [1] | 150.18 g/mol [2][3] | 150.18 g/mol |

| Melting Point | Data not available | 86-88 °C[2] | 164-167 °C |

| Boiling Point | Predicted: 366.7°C at 760 mmHg | 271.72°C (rough estimate) | 267 °C |

| Water Solubility | Data not available | Soluble (1-5 g/100 mL at 24°C)[2] | Slightly soluble (0.1-1 g/100 mL at 25 °C) |

| logP (predicted) | 0.2966[1] | 0.08 | Not Available |

| Topological Polar Surface Area (TPSA) | 69.11 Ų[1] | 55.1 Ų | Not Available |

| Hydrogen Bond Donors | 2[1] | 2 | 2 |

| Hydrogen Bond Acceptors | 2[1] | 2 | 2 |

| Rotatable Bonds | 2[1] | 1 | 1 |

Note: Some data for this compound are predicted due to the absence of experimental values in the searched literature. Data for isomers are provided for comparative purposes.

Synthesis and Experimental Protocols

Proposed Synthesis Pathway

A logical synthetic approach would start with 2-(3-nitrophenyl)acetamide, which can then be reduced to the target compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 2-(3-Nitrophenyl)acetamide

This protocol is a generalized procedure based on standard methods for the reduction of aromatic nitro compounds.

Materials:

-

2-(3-Nitrophenyl)acetamide

-

Ethanol (or other suitable solvent)

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with Pd/C)

-

Concentrated Hydrochloric Acid (if using SnCl₂)

-

Sodium bicarbonate solution (saturated)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 2-(3-nitrophenyl)acetamide in ethanol in a round-bottom flask.

-

Addition of Reducing Agent:

-

For SnCl₂·2H₂O Reduction: Add an excess of Tin(II) chloride dihydrate to the solution, followed by the slow addition of concentrated hydrochloric acid.

-

For Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

-

Reaction:

-

SnCl₂·2H₂O: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Catalytic Hydrogenation: Place the flask under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

-

Work-up:

-

SnCl₂·2H₂O: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate until the pH is basic. The resulting tin salts will precipitate.

-

Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Caption: Experimental workflow for the reduction of 2-(3-nitrophenyl)acetamide.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of aminophenylacetamide derivatives has been investigated for various therapeutic applications.

Anticancer Potential

Derivatives of N-(2-Aminophenyl)-2-phenylacetamide have shown cytotoxic effects against different cancer cell lines.[4] The mechanism of action for some phenylacetamide derivatives is believed to involve the induction of apoptosis.[5]

Table 2: Hypothetical Biological Assay Data for this compound

| Assay Type | Target Cell Line | Parameter | Hypothetical Value |

| Cytotoxicity (MTT Assay) | Human Cancer Cell Line (e.g., MCF-7) | IC₅₀ | To be determined |

| Antimicrobial (Broth Microdilution) | Bacterial Strain (e.g., S. aureus) | MIC | To be determined |

Note: This table presents a template for potential experimental data and does not contain actual results.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Postulated Signaling Pathway

Based on the activity of related compounds, it can be hypothesized that if this compound possesses anticancer properties, it might induce apoptosis through the intrinsic or extrinsic pathways, potentially involving the activation of caspases.

Caption: A hypothetical signaling pathway for apoptosis induction.

Conclusion

This compound represents a molecule of interest for which detailed experimental data is currently lacking in publicly accessible literature. This guide has provided a comprehensive overview based on the properties of its isomers and related compounds. The proposed synthesis and experimental protocols offer a starting point for researchers wishing to investigate this compound further. Future studies are warranted to elucidate its precise physicochemical properties, biological activities, and potential as a scaffold in drug discovery.

Disclaimer

The information provided in this document, particularly concerning experimental protocols and biological activities, is based on established scientific principles and data from related compounds due to the absence of specific data for this compound (CAS 129743-47-1). This guide is intended for informational purposes only and should be used as a reference for further research. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

A Comprehensive Technical Guide to the Synthesis of 2-(3-Aminophenyl)acetamide from 3-Nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of a reliable synthetic pathway for producing 2-(3-aminophenyl)acetamide, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 3-nitrophenylacetic acid. This guide details the strategic two-step conversion involving amidation followed by nitro group reduction, presenting detailed experimental protocols, quantitative data, and process visualizations to aid in research and development.

Synthetic Strategy Overview

The conversion of 3-nitrophenylacetic acid to this compound is most effectively achieved through a two-step synthetic sequence. This strategy prioritizes the formation of the amide functional group prior to the reduction of the nitro group. This approach circumvents potential complications and side reactions that could arise from the presence of a reactive primary amine during the amidation step.

The selected pathway is as follows:

-

Amidation: The carboxylic acid moiety of 3-nitrophenylacetic acid is converted to a primary amide, yielding the intermediate 2-(3-nitrophenyl)acetamide. This is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by treatment with an ammonia source.

-

Reduction: The nitro group of the intermediate 2-(3-nitrophenyl)acetamide is selectively reduced to a primary amine to yield the final product, this compound. Catalytic hydrogenation is a common and efficient method for this transformation, offering high yields and clean reaction profiles.[1][2]

Physicochemical Data of Key Compounds

The physical and chemical properties of the starting material, intermediate, and final product are summarized below for easy reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 3-Nitrophenylacetic acid | C₈H₇NO₄ | 181.15 | 117-120[3] | Solid[3] | 1877-73-2[3] |

| 2-(3-Nitrophenyl)acetamide | C₈H₈N₂O₃ | 180.16 | 212-216[4] | Yellow-green solid[4] | 5456-15-5 |

| This compound | C₈H₁₀N₂O | 150.18 | 86-88[5] | Gray solid[5] | 102-28-3 |

Note: Data for this compound is often reported under the isomeric name 3-aminoacetanilide, which has the same molecular formula and a similar structure. The properties listed are for N-(3-aminophenyl)acetamide.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(3-Nitrophenyl)acetamide

This procedure details the conversion of the carboxylic acid to a primary amide via an acyl chloride intermediate.

Reagents and Materials:

-

3-Nitrophenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Ammonium hydroxide (NH₄OH), concentrated aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Acyl Chloride Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-nitrophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM). Cool the mixture in an ice bath.

-

Add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to reflux until the evolution of HCl and SO₂ gases ceases (typically 1-3 hours). The progress can be monitored by the dissolution of the starting material.

-

Amidation: Cool the reaction mixture back to 0°C in an ice bath.

-

Slowly and carefully add concentrated ammonium hydroxide solution (excess, e.g., 5-10 eq) to the flask. This is a highly exothermic reaction; maintain vigorous stirring and control the rate of addition to keep the temperature low.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Purification: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid, 2-(3-nitrophenyl)acetamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure product.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group using catalytic hydrogenation.

Reagents and Materials:

-

2-(3-Nitrophenyl)acetamide

-

Palladium on carbon (10% Pd/C), 5 mol%

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Celite® or other filtration aid

Procedure:

-

Reaction Setup: To a hydrogenation flask, add 2-(3-nitrophenyl)acetamide (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Carefully add the 10% Pd/C catalyst (typically 5 mol%) to the solution.

-

Seal the flask and purge the system several times with an inert gas (like nitrogen or argon) before introducing hydrogen gas.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.[1][2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the consumption of hydrogen gas. The reaction is typically complete within a few hours.

-

Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization if necessary to obtain the final product with high purity.

Process and Pathway Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

References

"2-(3-Aminophenyl)acetamide" molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminophenyl)acetamide is an organic compound featuring a phenyl ring substituted with both an amino group and an acetamido-methyl group. As a positional isomer of the more commonly cited N-(3-aminophenyl)acetamide, this molecule holds potential as a building block in medicinal chemistry and materials science. Its structural motifs, a primary aromatic amine and a primary amide, offer versatile handles for chemical modification, making it a candidate for the synthesis of more complex molecules with potential biological activity. This guide provides a summary of its molecular structure, formula, and physicochemical properties, alongside a plausible synthetic approach and a general experimental workflow for its characterization.

Molecular Structure and Formula

The molecular structure of this compound consists of an acetamide group attached to a methylene bridge, which is in turn bonded to a benzene ring at position 1. A primary amine group is substituted at position 3 of the phenyl ring.

Chemical Formula: C₈H₁₀N₂O

Molecular Structure:

SMILES: NC1=CC=CC(CC(N)=O)=C1[1] InChI: InChI=1S/C8H10N2O/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5,9H2,(H2,10,11)

Physicochemical Properties

Experimental data for this compound is limited. The following table summarizes key physicochemical properties, including data for the related isomer, N-(3-aminophenyl)acetamide, for comparative purposes.

| Property | Value (this compound) | Value (N-(3-aminophenyl)acetamide) |

| Molecular Weight | 150.18 g/mol [1] | 150.18 g/mol [2] |

| CAS Number | 129743-47-1[1] | 102-28-3[2] |

| Appearance | Not specified (likely a solid) | Gray solid[2] |

| Melting Point | Not experimentally determined | 86-88 °C[2][3] |

| Boiling Point | Not experimentally determined | 271.72 °C (rough estimate)[3] |

| Solubility | Not experimentally determined | Soluble in water (1-5 g/100 mL at 24°C)[2] |

| Topological Polar Surface Area (TPSA) | 69.11 Ų (Predicted)[1] | 55.1 Ų (Predicted) |

| logP | 0.2966 (Predicted)[1] | Not specified |

Experimental Protocols

Proposed Synthesis: Reduction of 2-(3-Nitrophenyl)acetamide

This two-step synthesis involves the preparation of the nitro-intermediate followed by its reduction to the desired amine.

Step 1: Synthesis of 2-(3-Nitrophenyl)acetamide

This step can be achieved by the amidation of 3-nitrophenylacetic acid.

-

Materials: 3-nitrophenylacetic acid, thionyl chloride (SOCl₂), or a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), ammonia solution, and an appropriate solvent (e.g., dichloromethane, THF).

-

Procedure (via acid chloride):

-

3-nitrophenylacetic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of DMF, to form 3-nitrophenylacetyl chloride. The reaction is typically performed under reflux, and the excess thionyl chloride is removed by distillation.

-

The crude 3-nitrophenylacetyl chloride is then dissolved in a suitable aprotic solvent and slowly added to a cooled, concentrated aqueous solution of ammonia with vigorous stirring.

-

The resulting precipitate of 2-(3-nitrophenyl)acetamide is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for purification.

-

Step 2: Reduction of 2-(3-Nitrophenyl)acetamide to this compound

The nitro group can be reduced to a primary amine using various reducing agents.

-

Materials: 2-(3-nitrophenyl)acetamide, a reducing agent (e.g., tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, or catalytic hydrogenation with H₂ gas and a catalyst like Pd/C), hydrochloric acid, sodium hydroxide.

-

Procedure (using SnCl₂·2H₂O):

-

2-(3-nitrophenyl)acetamide is dissolved in ethanol.

-

An excess of tin(II) chloride dihydrate is added, and the mixture is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is treated with a concentrated sodium hydroxide solution to precipitate the tin salts and liberate the free amine.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield this compound. Further purification can be achieved by column chromatography or recrystallization.

-

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a small organic molecule like this compound.

Caption: A generalized workflow for the synthesis and characterization of a small molecule.

Conclusion

This compound represents a potentially valuable, yet under-explored, chemical entity. While specific experimental data remains scarce, its structural similarity to other aminophenylacetamide isomers suggests it could serve as a versatile intermediate in the development of novel pharmaceuticals and functional materials. The proposed synthetic route and general characterization workflow provide a solid foundation for researchers interested in exploring the properties and applications of this compound. Further investigation is warranted to fully elucidate its physicochemical characteristics and biological potential.

References

Spectroscopic Analysis of N-(3-Aminophenyl)acetamide: A Technical Guide

Disclaimer: The spectral data and analysis provided in this document are for N-(3-aminophenyl)acetamide (CAS RN: 102-28-3) , also known as 3-aminoacetanilide. The originally requested compound, 2-(3-Aminophenyl)acetamide (CAS RN: 129743-47-1), is a structural isomer. Due to the limited availability of public spectral data for this compound, this guide focuses on its well-characterized isomer to provide a comprehensive example of spectroscopic analysis. The primary structural difference is the point of attachment of the acetamide group to the aminophenyl ring.

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-(3-aminophenyl)acetamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of N-(3-aminophenyl)acetamide.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.58 | Singlet | 1H | -NH- (Amide) |

| 6.92 | Triplet | 1H | Ar-H |

| 6.88 | Triplet | 1H | Ar-H |

| 6.64 | Doublet of Doublets | 1H | Ar-H |

| 6.23 | Doublet of Doublets | 1H | Ar-H |

| 5.00 | Broad Singlet | 2H | -NH₂ (Amine) |

| 1.99 | Singlet | 3H | -CH₃ |

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Amide) |

| ~148 | C-NH₂ |

| ~140 | C-NHCOCH₃ |

| ~129 | Ar C-H |

| ~112 | Ar C-H |

| ~108 | Ar C-H |

| ~105 | Ar C-H |

| ~24 | -CH₃ |

Note: These are predicted chemical shifts based on typical values for substituted anilines and acetanilides.[2][3][4][5][6] Experimental verification is required.

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp (doublet) | N-H Stretch (primary amine) |

| ~3250 | Medium, Broad | N-H Stretch (secondary amide) |

| 3100-3000 | Weak | Aromatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (Amide I band) |

| 1640-1550 | Medium-Strong | N-H Bend (primary amine) |

| 1600-1475 | Medium-Weak | Aromatic C=C Bending |

| 1335-1250 | Strong | Aromatic C-N Stretch |

Note: These are typical absorption frequencies for the functional groups present in the molecule.[1][7][8][9][10]

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 150 | High | [M]⁺ (Molecular Ion) |

| 108 | High | [M - CH₂CO]⁺ |

| 92 | Medium | [C₆H₆N]⁺ |

| 80 | Medium | [M - C₂H₄NO]⁺ |

| 43 | High | [CH₃CO]⁺ |

Note: This represents a plausible fragmentation pattern for N-(3-aminophenyl)acetamide under electron ionization.[11][12][13][14]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of N-(3-aminophenyl)acetamide is accurately weighed and dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

The tube is capped and carefully inverted several times to ensure a homogeneous solution.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard 1D proton acquisition.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard 1D carbon acquisition with proton decoupling.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: KBr Pellet Transmission Method.

Sample Preparation:

-

Approximately 1-2 mg of N-(3-aminophenyl)acetamide is placed in an agate mortar.

-

About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.

-

The mixture is thoroughly ground with a pestle until a fine, homogeneous powder is obtained.

-

A portion of the powdered mixture is transferred to a pellet press.

-

A pressure of 8-10 tons is applied for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

A background spectrum of a pure KBr pellet is collected to subtract atmospheric and instrumental interferences.

-

The sample pellet is placed in the sample holder of the FT-IR spectrometer.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Ionization Method: Electron Ionization (EI).

Instrumentation: A mass spectrometer coupled with a direct insertion probe or a gas chromatograph.

Sample Introduction:

-

A small amount of the solid sample (microgram to milligram range) is placed in a capillary tube.

-

The capillary tube is introduced into the ion source via a direct insertion probe.

-

The probe is heated gradually to volatilize the sample into the ion source.

Mass Spectrometer Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans per second.

-

Detector: Electron multiplier.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the major fragment ions. The fragmentation pattern is then interpreted to deduce structural information.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for obtaining and interpreting spectral data.

References

- 1. scribd.com [scribd.com]

- 2. The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

Solubility Profile of 2-(3-Aminophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(3-Aminophenyl)acetamide, a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Understanding its solubility in different solvents is critical for its application in synthesis, purification, and formulation development. This document summarizes available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and provides visual representations of experimental workflows.

Quantitative Solubility Data

The solubility of this compound, also known as N-(3-Aminophenyl)acetamide or 3-Aminoacetanilide, has been reported in aqueous and organic solvents. The available quantitative data is summarized in the table below.

| Solvent | Chemical Class | IUPAC Name | Solubility | Temperature (°C) | Notes |

| Water | Aqueous | Water | 1-5 g/100 mL[1][2][3][4] | 24 | Broad range reported. |

| Water | Aqueous | Water | 10 to 50 mg/mL[5][6] | 23.9 | Equivalent to 1-5 g/100mL. |

| Water | Aqueous | Water | 10 g/L | 24 | Provides a more specific value within the broader reported range. |

Qualitative Solubility Data

Qualitative assessments indicate the solubility of this compound in several common organic solvents.

| Solvent | Chemical Class | IUPAC Name | Qualitative Solubility | Reference |

| Ethanol | Alcohol | Ethanol | Soluble[7] | |

| Acetone | Ketone | Propan-2-one | Soluble[7] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. Two common methods employed are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with its solid phase.

Protocol:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing the solvent of interest (e.g., water, ethanol, DMSO). It is crucial to add enough compound to ensure a suspension is formed, but not so much that it alters the properties of the solvent.[8]

-

Equilibration: The vials are sealed and agitated, typically by shaking or stirring, in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[8][9] The pH of the suspension should be checked at the beginning and end of the experiment, particularly for aqueous solutions.[8]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[10]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[11][12] A calibration curve is generated using standard solutions of the compound of known concentrations to quantify the amount in the sample.[11]

-

Data Analysis: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of µg/mL or mM.[11]

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution in an aqueous buffer. This method measures the concentration at which a compound precipitates when diluted from a high-concentration organic stock solution into an aqueous medium.

Protocol:

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).[10][13]

-

Serial Dilution: The DMSO stock solution is serially diluted in the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) in a microtiter plate.[14]

-

Incubation and Precipitation Detection: The plate is incubated for a shorter period than in thermodynamic assays (e.g., 1-2 hours) at a controlled temperature.[10][14] The formation of precipitate can be detected by various methods, including:

-

Quantification: For methods that measure the concentration of the dissolved compound, a calibration curve is used.

-

Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is observed or the highest concentration that remains in solution under the assay conditions.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

References

- 1. lookchem.com [lookchem.com]

- 2. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 3. N1-(3-Aminophenyl)acetamide CAS 102-28-3 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 4. 3'-Aminoacetanilide, CAS No. 102-28-3 - iChemical [ichemical.com]

- 5. m-Aminoacetanilide | C8H10N2O | CID 7604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. M-AMINOACETANILIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. nbinno.com [nbinno.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. enamine.net [enamine.net]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. evotec.com [evotec.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Aminophenylacetamide Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the melting point of aminophenylacetamide isomers, with a primary focus on "2-(3-Aminophenyl)acetamide." Due to the limited availability of experimental data for this specific isomer, this guide also presents comparative data for its common isomers, N-(3-aminophenyl)acetamide and N-(4-aminophenyl)acetamide, to aid researchers in distinguishing between these closely related compounds.

Comparative Analysis of Aminophenylacetamide Isomers

For clarity and comparative purposes, the table below summarizes the available melting point data for the related isomers.

| Compound Name | CAS Number | Structure | Melting Point (°C) |

| This compound | 129743-47-1 |  | Data not available |

| N-(3-Aminophenyl)acetamide | 102-28-3 |  | 86 - 88 °C[1] |

| N-(4-Aminophenyl)acetamide | 122-80-5 |  | 162 - 164 °C |

Note: The structures are illustrative. The melting point for N-(3-Aminophenyl)acetamide is also reported as 187.7 to 189.5 °F (86.5 to 87.5 °C)[2].

Experimental Protocol: Capillary Melting Point Determination

The following is a standard protocol for determining the melting point of a solid organic compound using the capillary method. This method is suitable for the aminophenylacetamide isomers.

Objective: To determine the melting point range of a solid sample.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of the compound to be tested

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the sample into the tube.

-

Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end.

-

The packed sample should have a height of 2-3 mm.

-

-

Apparatus Setup:

-

Insert the capillary tube, sealed end down, into the heating block of the melting point apparatus.

-

Place a calibrated thermometer in the designated port of the apparatus.

-

-

Approximate Melting Point Determination (Optional but Recommended):

-

Rapidly heat the sample to get a rough estimate of the melting point.

-

Record the temperature at which the sample melts.

-

Allow the apparatus to cool down sufficiently before the next step.

-

-

Accurate Melting Point Determination:

-

Prepare a new capillary tube with the sample.

-

Heat the apparatus quickly to a temperature approximately 15-20 °C below the approximate melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded melting point should be expressed as a range.

-

-

Post-Measurement:

-

Turn off the heating apparatus and allow it to cool.

-

Dispose of the used capillary tube in the appropriate glass waste container.

-

Logical Relationship of Aminophenylacetamide Isomers

The following diagram illustrates the isomeric relationship between "this compound" and its more commonly documented isomers, highlighting the differences in their chemical structures and unique CAS identifiers.

References

"2-(3-Aminophenyl)acetamide" stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2-(3-Aminophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information herein is intended to support researchers, scientists, and professionals in the fields of drug development and chemical research in ensuring the integrity and reliability of this compound throughout its lifecycle. This document outlines standard storage practices, potential degradation pathways, and detailed protocols for stability and forced degradation studies, adhering to internationally recognized guidelines.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the chemical integrity of this compound. Based on available supplier information and the chemical nature of the compound, the following conditions are recommended:

-

Temperature: Store at 2-8°C for long-term storage. Some suppliers also indicate that storage at room temperature is acceptable, particularly if the atmosphere is inert.[1][2]

-

Light: The compound should be protected from light.[3]

-

Atmosphere: It is advisable to store this compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[1][2]

-

Moisture: Keep the container tightly sealed in a dry and well-ventilated place to prevent hydrolysis.

Stability Profile and Degradation Pathways

This compound possesses two key functional groups that influence its stability: an aromatic amine and an acetamide. These groups are susceptible to degradation under certain environmental conditions.

-

Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions to yield 3-aminoaniline and acetic acid.

-

Oxidation: The aromatic amine group is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored impurities.

-

Photodegradation: Aromatic amines are often sensitive to light, which can catalyze oxidative degradation pathways.

-

Thermal Degradation: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.

Quantitative Stability Data

The following table is a representative example of how quantitative data from a comprehensive stability study for this compound should be presented. The data in this table is illustrative and intended to serve as a template for reporting experimental findings.

| Condition | Time Point | Assay (%) | Total Impurities (%) | Appearance |

| Long-Term (25°C/60% RH) | 0 months | 99.8 | 0.2 | White to off-white powder |

| 3 months | 99.7 | 0.3 | No change | |

| 6 months | 99.5 | 0.5 | No change | |

| 12 months | 99.2 | 0.8 | Slight discoloration | |

| Accelerated (40°C/75% RH) | 0 months | 99.8 | 0.2 | White to off-white powder |

| 1 month | 98.5 | 1.5 | Slight discoloration | |

| 3 months | 97.2 | 2.8 | Yellowish tint | |

| 6 months | 95.1 | 4.9 | Yellow powder | |

| Photostability (ICH Q1B) | Irradiated | 96.5 | 3.5 | Noticeable discoloration |

| Dark Control | 99.7 | 0.3 | No change |

Experimental Protocols

The following are detailed methodologies for conducting stability and forced degradation studies on this compound, based on the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

Long-Term and Accelerated Stability Studies

Objective: To evaluate the stability of this compound under recommended storage conditions and to predict its shelf-life.

Methodology:

-

Sample Preparation: Place accurately weighed samples of this compound in appropriate containers (e.g., amber glass vials) that mimic the proposed storage packaging.

-

Storage Conditions:

-

Testing Frequency:

-

Analytical Methods: At each time point, analyze the samples for appearance, assay, and purity using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Objective: To identify potential degradation products and pathways and to establish the stability-indicating nature of the analytical methods.[9][10][11]

Methodology:

-

Acid Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 N Hydrochloric Acid.

-

Heat the solution at 60°C for a specified period (e.g., 24 hours).

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 N Sodium Hydroxide.

-

Heat the solution at 60°C for a specified period (e.g., 24 hours).

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Dissolve this compound in a suitable solvent and add 3% Hydrogen Peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat at a temperature above the accelerated stability condition (e.g., 80°C) for a specified period.

-

-

Photostability:

-

Expose a solid sample of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be protected from light.

-

Visualizations

Workflow for Stability Testing

The following diagram illustrates the logical workflow for a comprehensive stability study of an active pharmaceutical ingredient (API) like this compound.

Caption: Workflow for a comprehensive API stability study.

Hypothetical Degradation Pathways

This diagram illustrates potential degradation pathways for this compound based on its chemical structure.

Caption: Potential degradation pathways of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. mastercontrol.com [mastercontrol.com]

- 5. m.youtube.com [m.youtube.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-2-(3-Aminophenyl)acetamide:-Synthesis-Characterization-and-Potential-Applications

-A-Comprehensive-Whitepaper-for-Drug-Discovery-Professionals

-Introduction

2-(3-Aminophenyl)acetamide-is-a-versatile-building-block-in-medicinal-chemistry-and-materials-science.-Its-structure,-featuring-both-a-primary-aromatic-amine-and-an-acetamide-moiety,-allows-for-a-wide-range-of-chemical-modifications,-making-it-a-valuable-intermediate-in-the-synthesis-of-more-complex-molecules.-This-document-provides-an-in-depth-technical-guide-on-the-synthesis,-characterization,-and-potential-applications-of-this-compound,-with-a-focus-on-methodologies-relevant-to-researchers-in-drug-development.

While-the-definitive-first-synthesis-of-2-(3-aminophenyl)acetamide-is-not-readily-identifiable-in-the-historical-chemical-literature,-a-common-and-well-established-synthetic-route-involves-the-reduction-of-the-corresponding-nitro-compound,-2-(3-nitrophenyl)acetamide.-This-approach-is-both-efficient-and-amenable-to-scale-up,-making-it-a-preferred-method-in-many-synthetic-laboratories.

-Physicochemical-Properties

A-summary-of-the key-physicochemical-properties-of-2-(3-aminophenyl)acetamide-is-presented-in-the-table-below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 86-88 °C | [2] |

| Solubility | Soluble in water, ethanol, and acetone | [2] |

| CAS Number | 129743-47-1 | [1] |

-Synthetic-Methodology

The-most-common-synthetic-route-to-2-(3-aminophenyl)acetamide-is-the-reduction-of-2-(3-nitrophenyl)acetamide.-This-can-be-achieved-through-various-reducing-agents,-with-catalytic-hydrogenation-being-a-prevalent-method-due-to-its-clean-reaction-profile-and-high-yields.-Below-is-a-detailed-experimental-protocol-for-a-representative-synthesis.

-Experimental-Protocol:-Synthesis-of-2-(3-Aminophenyl)acetamide-via-Catalytic-Hydrogenation

-Materials:

-

2-(3-nitrophenyl)acetamide

-

10%-Palladium-on-carbon-(Pd/C)

-

Ethanol

-

Hydrogen-gas

-

Filter-agent-(e.g.,-Celite)

-Procedure:

-

In-a-suitable-hydrogenation-vessel,-dissolve-2-(3-nitrophenyl)acetamide-in-ethanol.

-

Carefully-add-a-catalytic-amount-of-10%-Pd/C-to-the-solution.

-

Seal-the-vessel-and-purge-with-an-inert-gas,-such-as-nitrogen-or-argon.

-

Introduce-hydrogen-gas-to-the-desired-pressure-and-vigorously-stir-the-reaction-mixture-at-room-temperature.

-

Monitor-the-reaction-progress-by-Thin-Layer-Chromatography-(TLC)-or-High-Performance-Liquid-Chromatography-(HPLC).

-

Upon-completion,-carefully-vent-the-hydrogen-gas-and-purge-the-vessel-with-an-inert-gas.

-

Filter-the-reaction-mixture-through-a-pad-of-filter-agent-to-remove-the-palladium-catalyst.

-

Concentrate-the-filtrate-under-reduced-pressure-to-yield-the-crude-product.

-

If-necessary,-purify-the-crude-product-by-recrystallization-from-a-suitable-solvent-system,-such-as-ethanol/water.

-Characterization-Data

The-identity-and-purity-of-the-synthesized-2-(3-aminophenyl)acetamide-should-be-confirmed-by-standard-analytical-techniques.-Below-is-a-table-summarizing-typical-characterization-data.

| Analytical Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons, the methylene protons, and the amine and amide protons. |

| ¹³C NMR | Peaks corresponding to the aromatic carbons, the methylene carbon, and the amide carbonyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (150.18 g/mol ). |

| Infrared Spectroscopy | Characteristic absorption bands for the N-H stretches of the amine and amide, the C=O stretch of the amide, and aromatic C-H and C=C stretches. |

| Purity (by HPLC) | ≥98% |

-Logical-Workflow-for-Synthesis-and-Characterization

References

A Technical Guide to the Chemical Reactivity and Functional Groups of 2-(3-Aminophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminophenyl)acetamide, with the molecular formula C₈H₁₀N₂O, is an aromatic compound containing two key functional groups that dictate its chemical behavior: a primary aromatic amine and a primary amide.[1] The strategic placement of these groups on a benzene ring makes it a versatile building block in organic synthesis, particularly for constructing heterocyclic compounds and as an intermediate for dyes and pharmaceuticals.[2][3] This guide provides a detailed examination of its physicochemical properties, the reactivity of its functional groups, and experimental considerations.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its common isomer, N-(3-Aminophenyl)acetamide, are summarized below. These values are critical for reaction planning, purification, and material characterization.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 150.18 g/mol | [1] |

| Appearance | Gray or yellow solid | [4][5] |

| Melting Point | 86-88 °C (for isomer N-(3-Aminophenyl)acetamide) | [3][4] |

| Boiling Point | 388.9 °C at 760 mmHg (for isomer N-(3-Aminophenyl)acetamide) | [4] |

| Water Solubility | 1-5 g/100 mL at 24 °C (for isomer N-(3-Aminophenyl)acetamide) | [3][4] |

| LogP | 0.2966 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 |[1] |

Table 2: Spectroscopic Data Interpretation

| Technique | Expected Wavenumbers / Shifts | Functional Group Assignment |

|---|---|---|

| FT-IR (Infrared) | 3400-3250 cm⁻¹ (two bands) | N-H stretch (primary amine) |

| 3350-3180 cm⁻¹ | N-H stretch (primary amide) | |

| ~1650 cm⁻¹ | C=O stretch (Amide I band) | |

| ~1600 cm⁻¹ | N-H bend (Amide II band) | |

| ¹H NMR | δ 7.0-7.5 ppm (m) | Aromatic protons (Ar-H) |

| δ 3.5-5.0 ppm (s, broad) | Amine protons (-NH₂) | |

| δ 3.4-3.6 ppm (s) | Methylene protons (-CH₂-) | |

| δ 7.0-8.5 ppm (s, broad) | Amide protons (-CONH₂) | |

| ¹³C NMR | δ 170-175 ppm | Carbonyl carbon (C=O) |

| δ 115-150 ppm | Aromatic carbons |

| | δ 40-45 ppm | Methylene carbon (-CH₂-) |

Analysis of Functional Groups and Reactivity

The chemical personality of this compound is a composite of the individual reactivities of the primary aromatic amine, the primary amide, and the disubstituted benzene ring.

Primary Aromatic Amine Group

The amine group is a potent nucleophile and a weak base, with its reactivity strongly influenced by the electron-donating lone pair on the nitrogen atom.[6][7]

-

Basicity: Aromatic amines are significantly weaker bases than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic π-system, reducing its availability for protonation.[6][8]

-

Acylation and Sulfonylation: The amine readily reacts with acid chlorides and anhydrides to form amides, a common strategy to protect the amine group or synthesize more complex molecules.[9] Similarly, reaction with sulfonyl chlorides yields sulfonamides.[9]

-

Diazotization: At low temperatures (0-5°C), the primary aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[9][10] This intermediate is highly valuable, serving as a gateway to a wide array of substitution reactions (e.g., Sandmeyer, Schiemann reactions) to introduce halides, -CN, -OH, and -F groups onto the aromatic ring.[10][11]

-

Oxidation: Aromatic amines are susceptible to oxidation. Vigorous oxidation can lead to the formation of quinones, while milder conditions can produce complex colored products like aniline black.[6]

Primary Amide Group

The amide group is comparatively unreactive due to resonance stabilization, which delocalizes the nitrogen's lone pair into the carbonyl group, reducing the electrophilicity of the carbonyl carbon.[12][13] However, it undergoes several important transformations under specific conditions.

-

Hydrolysis: The amide bond can be cleaved through hydrolysis under harsh conditions, requiring reflux in strong aqueous acid or base.[14][15] Acidic hydrolysis yields a carboxylic acid and an ammonium salt, while basic hydrolysis produces a carboxylate salt and ammonia.[14][16]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the amide group to a primary amine, converting the -CONH₂ moiety to -CH₂NH₂.[14][16]

-

Dehydration: Reaction with strong dehydrating agents such as thionyl chloride (SOCl₂) can convert the primary amide into a nitrile (-C≡N).[14]

The Aromatic Ring: Electrophilic Substitution

The benzene ring is subject to electrophilic aromatic substitution (SₑAr), with the regiochemical outcome determined by the directing effects of the two existing substituents.[17]

-

Directing Effects:

-

-NH₂ (Amino group): A powerful activating group that directs incoming electrophiles to the ortho and para positions. It stabilizes the cationic intermediate (arenium ion) through resonance.[8][17][18]

-

-CH₂CONH₂ (Acetamido-methyl group): This group as a whole is considered weakly deactivating and a meta director due to the electron-withdrawing nature of the carbonyl group.

-

-

Combined Influence: The strongly activating, ortho, para-directing amino group dominates the reactivity of the ring.[19] Therefore, electrophilic substitution is expected to occur primarily at positions ortho and para to the amine group (positions 2, 4, and 6). Position 5 is sterically hindered and electronically deactivated by the acetamide group. Halogenation, for instance, is often difficult to control and can lead to poly-substitution due to the high activation from the amine group.[19][20]

// Central Molecule mol [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", pos="0,0!"];

// Functional Groups amine [label="Primary Aromatic Amine (-NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,1.5!"]; amide [label="Primary Amide (-CONH₂)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,1.5!"]; ring [label="Aromatic Ring", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-2.5!"];

// Reactions diazotization [label="Diazotization (→ Ar-N₂⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-5,3!"]; acylation [label="Acylation (→ Ar-NHCOR)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1,3!"]; hydrolysis [label="Hydrolysis (→ Ar-CH₂COOH)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,3!"]; reduction [label="Reduction (→ Ar-CH₂CH₂NH₂)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="5,3!"]; eas [label="Electrophilic Aromatic\nSubstitution (Ortho/Para to -NH₂)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-4.5!"];

// Edges mol -> amine [label=" has", color="#5F6368"]; mol -> amide [label=" has", color="#5F6368"]; mol -> ring [label=" has", color="#5F6368"];

amine -> diazotization [label=" undergoes", color="#5F6368"]; amine -> acylation [label=" undergoes", color="#5F6368"]; amide -> hydrolysis [label=" undergoes", color="#5F6368"]; amide -> reduction [label=" undergoes", color="#5F6368"]; ring -> eas [label=" undergoes", color="#5F6368"]; } }

Caption: Reactivity map of this compound.

Key Experimental Protocols

The following sections provide generalized yet detailed methodologies for key transformations involving this compound or analogous structures.

Protocol: Synthesis via Reduction of 2-(3-Nitrophenyl)acetamide

This procedure is analogous to the common synthesis of anilines from nitro-aromatic compounds.[3][8]

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-(3-nitrophenyl)acetamide (1.0 eq) in ethanol or acetic acid.

-

Reagent Addition: Add a reducing agent such as tin(II) chloride (SnCl₂, 3-4 eq) or iron powder (Fe, 3-5 eq) to the suspension.

-

Reaction: Slowly add concentrated hydrochloric acid (HCl) dropwise. The mixture is then heated to reflux (typically 80-100 °C) and stirred for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8).

-

Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Caption: Workflow for the synthesis of this compound.

Protocol: Diazotization and Sandmeyer Reaction

This protocol outlines the conversion of the amine group to a chloro group, a representative Sandmeyer reaction.

-

Diazotization:

-

Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 3M HCl) in a beaker, cooling to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl, also cooled to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over a drying agent, and concentrate.

-

Purify the resulting 2-(3-chlorophenyl)acetamide by chromatography or recrystallization.

-

Safety and Handling

This compound and its derivatives should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[21][22]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[21][23] Avoid contact with skin and eyes.[22]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place, away from oxidizing agents.[4][23]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Caption: Substituent influence on electrophilic aromatic substitution.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 3. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 4. lookchem.com [lookchem.com]

- 5. scispace.com [scispace.com]

- 6. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 9. Reactions of aromatic amines | PDF [slideshare.net]

- 10. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 16. savemyexams.com [savemyexams.com]

- 17. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 18. byjus.com [byjus.com]

- 19. community.wvu.edu [community.wvu.edu]

- 20. youtube.com [youtube.com]

- 21. angenechemical.com [angenechemical.com]

- 22. enamine.enamine.net [enamine.enamine.net]

- 23. spectrumchemical.com [spectrumchemical.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(3-Aminophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a diverse class of organic compounds characterized by the presence of one or more azo groups (–N=N–). They are widely utilized as colorants in various industries, including textiles, printing, and cosmetics. In the realm of drug development and biomedical research, certain azo compounds have demonstrated significant biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis of novel azo dyes from diverse aromatic amines is a key strategy in the discovery of new therapeutic agents.

This document provides detailed protocols for the synthesis of azo dyes using 2-(3-aminophenyl)acetamide as the primary aromatic amine. The protocols cover the essential steps of diazotization and azo coupling. Additionally, this document presents illustrative data on the characterization and biological evaluation of these synthesized dyes, along with a discussion of their potential mechanisms of action.

Reaction Principle

The synthesis of azo dyes from this compound follows a well-established two-step electrophilic aromatic substitution reaction:

-

Diazotization: The primary aromatic amine, this compound, is converted into a highly reactive diazonium salt by treatment with nitrous acid (HNO₂) at low temperatures (0-5 °C). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl). The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

-

Azo Coupling: The resulting diazonium salt solution is then immediately reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component to form the stable azo dye.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of azo dyes from this compound. These may be adapted and optimized for different coupling components.

Protocol 1: Diazotization of this compound

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Equipment:

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer

-

Dropping funnel

Procedure:

-

In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and distilled water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.

-

Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. Maintain the temperature between 0-5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C to ensure the diazotization is complete.

-

The resulting clear solution containing the diazonium salt is highly reactive and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with a Phenolic Compound (e.g., 2-Naphthol)

Materials:

-

Freshly prepared diazonium salt solution (from Protocol 1)

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Equipment:

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

pH meter or pH indicator paper

Procedure:

-

In a beaker, dissolve a stoichiometric amount of 2-naphthol in an aqueous solution of sodium hydroxide. The alkaline conditions are necessary to activate the coupling component for the electrophilic attack of the diazonium salt.

-

Cool the solution of the coupling component to 0-5 °C in an ice bath with constant stirring.

-

Slowly add the freshly prepared diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

-

Adjust the pH of the solution to neutral (pH 7) using dilute hydrochloric acid.

-

Isolate the precipitated azo dye by vacuum filtration.

-

Wash the solid dye with cold distilled water to remove any unreacted starting materials and salts.

-

Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Physicochemical and Spectral Data

| Parameter | Illustrative Value |

| Molecular Formula | C₁₈H₁₅N₃O₂ |

| Molecular Weight | 305.33 g/mol |

| Color | Red-Orange |

| Melting Point | >200 °C (decomposes) |

| Yield | ~85% |

| λmax (in DMF) | 480 nm |

| FT-IR (cm⁻¹) | ~3400 (O-H), ~3300 (N-H), ~1670 (C=O, amide), ~1550 (N=N) |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Microorganism | Illustrative MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | 16 |

| Bacillus subtilis (Gram-positive) | 32 |

| Escherichia coli (Gram-negative) | 64 |

| Pseudomonas aeruginosa (Gram-negative) | 128 |

| Candida albicans (Fungus) | 32 |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of an azo dye from this compound.

Proposed General Mechanism of Antimicrobial Action

The precise signaling pathways affected by azo dyes derived from this compound in mammalian cells are not well-documented. However, the general mechanism of antimicrobial action for many azo compounds is believed to involve the disruption of the bacterial cell's integrity and vital cellular processes.

Caption: Proposed general mechanism of antimicrobial action for azo dyes.

Discussion

The synthesis of azo dyes from this compound provides a versatile platform for generating a library of novel compounds with potential therapeutic applications. The acetamido group in the starting amine can influence the electronic properties of the resulting dye, potentially modulating its color, solubility, and biological activity.

The illustrative data presented in this document suggests that azo dyes derived from this precursor may exhibit significant antimicrobial activity, particularly against Gram-positive bacteria and fungi. The proposed mechanism of action involves a multi-pronged attack on the microbial cell, leading to cell death.[1] This broad-spectrum activity makes these compounds interesting candidates for further investigation in the development of new antimicrobial agents.